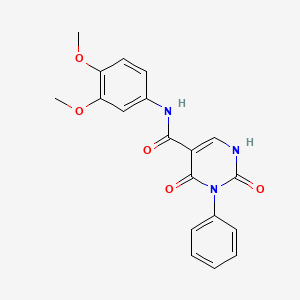![molecular formula C18H19N5O3S B2560472 N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]méthyl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acétamide CAS No. 2034536-72-4](/img/structure/B2560472.png)
N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]méthyl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a quinazolinone core, which is known for its biological activity, and an oxadiazole ring, which contributes to its chemical stability and reactivity.
Applications De Recherche Scientifique
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the reaction of 4(3H)-quinazolinone with acetic anhydride to form 3-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate . This intermediate is then further reacted with various reagents to introduce the oxadiazole and thianyl groups.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of recyclable catalysts, such as β-cyclodextrin-SO3H, has been reported to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to different structural analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium acetate, potassium acetate, and dimethyl sulfoxide (DMSO). Reaction conditions often involve inert atmospheres and controlled temperatures to ensure high yields and purity .
Major Products
The major products formed from these reactions include various quinazolinone and oxadiazole derivatives, which can be further utilized in different applications.
Mécanisme D'action
The mechanism of action of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core is known to inhibit certain enzymes by binding to their active sites, while the oxadiazole ring enhances the compound’s stability and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate: Shares the quinazolinone core but lacks the oxadiazole ring.
2-(6-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid: Contains a similar quinazolinone structure with a different substituent.
Uniqueness
What sets 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide apart is its combination of the quinazolinone and oxadiazole rings, which confer unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Propriétés
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c24-15(10-23-11-20-14-4-2-1-3-13(14)18(23)25)19-9-16-21-17(22-26-16)12-5-7-27-8-6-12/h1-4,11-12H,5-10H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMHHSNPHXBHCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)CNC(=O)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,3,6,7-Tetrahydro-1h,5h-pyrido[1,2,3-de]quinoxaline](/img/structure/B2560389.png)
![2-[(1S)-1-Azidoethyl]-1,3,5-trifluorobenzene](/img/structure/B2560392.png)

![2-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2560395.png)



![3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2560401.png)


![N-(4-methylphenyl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B2560406.png)
![methyl 2-({6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate](/img/structure/B2560409.png)
![Ethyl 1-(6-(2-fluorobenzyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-3-carboxylate](/img/structure/B2560411.png)
![2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide](/img/structure/B2560412.png)
